molecular formula C10H16N4OS B2549509 N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide CAS No. 946222-14-6

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide

Cat. No.: B2549509
CAS No.: 946222-14-6
M. Wt: 240.33
InChI Key: DCKPYZDIVHIJTA-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is unique due to its specific substitution pattern and the resulting pharmacological profile. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-2-3-5-8(15)11-9-12-13-10-14(9)6-4-7-16-10/h2-7H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKPYZDIVHIJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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